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molecular formula C10H10F2O2 B8365771 2,3-Difluoro-6-propoxy-benzaldehyde

2,3-Difluoro-6-propoxy-benzaldehyde

Cat. No. B8365771
M. Wt: 200.18 g/mol
InChI Key: IOKRRUFNKMGPMU-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

In a manner similar to the method described in example 52a, 1,2-difluoro-4-propoxy-benzene (17 g, 98.8 mmol) prepared in example 104a was reacted with lithium diisopropyl amine (59.2 mL, 2.0 M in THF, 0.118 mmol), N,N-dimethyl-formamide (9.17 mL, 0.118 mol) and quenched with acetic acid (23.7 g, 0.395 mol) and water (41.2 mL) in tetrahydrofuran to give 2,3-difluoro-6-propoxy-benzaldehyde as a yellow solid (Yield: 8.2 g, 42%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Name
Quantity
41.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.17 mL
Type
reactant
Reaction Step Three
Quantity
59.2 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH3:11])=[CH:4][C:3]=1[F:12].CN(C)[CH:15]=[O:16].C(O)(=O)C.O>O1CCCC1.C(NC(C)C)(C)C.[Li]>[F:12][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[C:5]([O:8][CH2:9][CH2:10][CH3:11])[C:4]=1[CH:15]=[O:16] |f:5.6,^1:34|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OCCC)F
Step Two
Name
Quantity
23.7 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
41.2 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
9.17 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
59.2 mL
Type
catalyst
Smiles
C(C)(C)NC(C)C.[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1F)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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